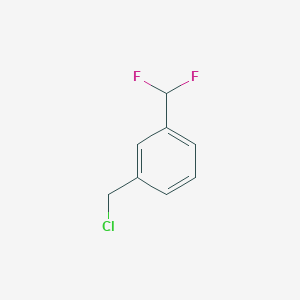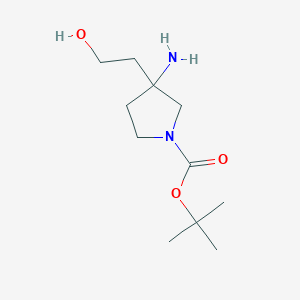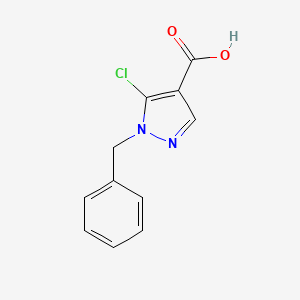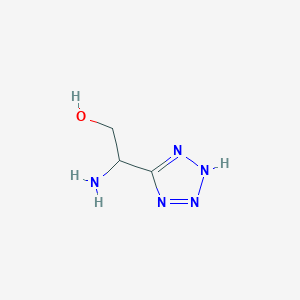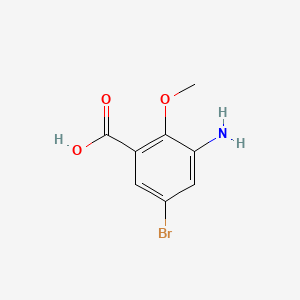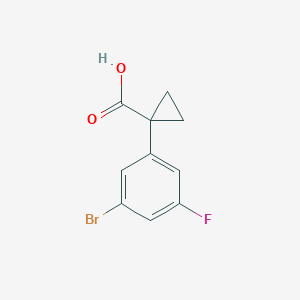
2-(Boc-amino)-2-phenylethylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Boc-amino)-2-phenylethylamine Hydrochloride is a chemical compound that is often used in various organic syntheses . The Boc (tert-butyl carbamate) group is a common protecting group for amines, which is stable towards most nucleophiles and bases . This compound can be used to introduce the amine functional group for the surface functionalization of cross-linked polymer films by thiol-ene click chemistry reactions .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group can be cleaved by mild acidolysis .
Molecular Structure Analysis
The 3D structure of Boc-compounds was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc-protected amines are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
The Boc group in tert-butyl N-(2-amino-1-phenylethyl)carbamate;hydrochloride is commonly used for the protection of amino functions in peptide synthesis . This compound allows for the selective deprotection of amino groups under mild acidic conditions, which is crucial for synthesizing peptides with complex structures. The Boc protection strategy is particularly valuable in solid-phase peptide synthesis, where it provides stability during the coupling of amino acids and prevents unwanted side reactions.
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of pharmaceuticals, such as the fifth-generation cephalosporin antibiotic ceftolozane . The protected amino group facilitates multiple synthetic steps, including amination and reduction, without undergoing undesired reactions. This highlights the compound’s role in streamlining the production of antibiotics that are effective against resistant bacterial strains.
Green Chemistry
In line with the principles of green chemistry, tert-butyl N-(2-amino-1-phenylethyl)carbamate;hydrochloride can be used for Boc protection of amines in catalyst and solvent-free media . This approach minimizes the environmental impact by avoiding the use of hazardous solvents and reducing waste, making the synthesis process more eco-friendly and sustainable.
Organic Synthesis
As an intermediate in organic synthesis, this compound is utilized in the preparation of various organic compounds, especially polypeptides . Its ability to introduce protected amino groups into molecules is essential for constructing complex organic structures, which can have applications ranging from materials science to biotechnology.
Wirkmechanismus
Target of Action
It’s known that boc-protected amines are generally used in organic synthesis, particularly in peptide synthesis .
Mode of Action
The compound acts as a Boc-protected amine . The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This allows for the protection of the amine group during reactions, preventing it from reacting with other compounds in the mixture .
Biochemical Pathways
Boc-protected amines are often used in the synthesis of complex organic molecules, including peptides . Therefore, it can be inferred that this compound may play a role in various biochemical pathways involved in peptide synthesis.
Pharmacokinetics
As a boc-protected amine, it’s likely to have good stability and resistance to degradation, which could potentially influence its bioavailability .
Result of Action
The result of the action of 2-(Boc-amino)-2-phenylethylamine Hydrochloride is the protection of the amine group in the compound, preventing it from reacting with other compounds in the mixture . This allows for the selective reaction of other functional groups in the molecule, enabling the synthesis of complex organic molecules .
Action Environment
The action of 2-(Boc-amino)-2-phenylethylamine Hydrochloride can be influenced by environmental factors such as pH and temperature . The Boc group is stable under a wide range of conditions, but can be cleaved under acidic conditions . Therefore, the pH of the environment can significantly influence the stability and efficacy of this compound .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-amino-1-phenylethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGDOFMYIHYSAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

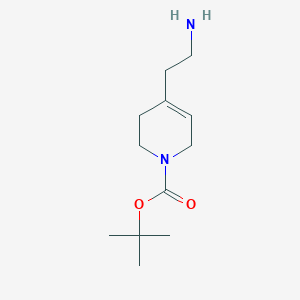
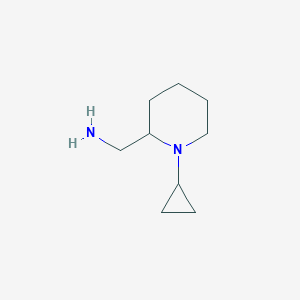
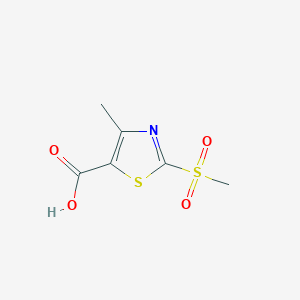
![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)

